molecular formula C18H23F3N2O2 B7148312 N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide

N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7148312
M. Wt: 356.4 g/mol
InChI Key: QQXDYVFBEUIAPV-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a piperidine ring, an oxolane ring, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-13(16)11-17(24)22-14-5-8-23(9-6-14)15-7-10-25-12-15/h1-4,14-15H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDYVFBEUIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the oxolane and piperidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine and oxolane rings play a crucial role in binding to receptors or enzymes, while the trifluoromethyl group enhances its lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(oxolan-3-yl)piperidin-4-yl]-2-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds by enhancing its stability and bioactivity .

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